molecular formula C16H15ClFN3O4S B2681352 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine CAS No. 866131-33-1

1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No.: B2681352
CAS No.: 866131-33-1
M. Wt: 399.82
InChI Key: JJWRKLDZDCNDKN-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine is a substituted piperazine derivative characterized by a sulfonyl group linked to a 4-chlorophenyl ring at the 1-position and a 2-fluoro-4-nitrophenyl substituent at the 4-position. This compound combines electron-withdrawing groups (chloro, nitro, fluoro) with a piperazine backbone, a structure commonly associated with bioactivity in therapeutic agents, particularly in antihistamines and central nervous system (CNS) modulators . Its sulfonyl group enhances stability and influences receptor binding, while the nitro and fluoro substituents modulate electronic properties and solubility.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(2-fluoro-4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O4S/c17-12-1-4-14(5-2-12)26(24,25)20-9-7-19(8-10-20)16-6-3-13(21(22)23)11-15(16)18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWRKLDZDCNDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 4-chlorophenylsulfonyl group through sulfonylation. The final step involves the nitration and fluorination of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Research indicates that 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine exhibits significant biological activity, particularly in the following areas:

1. Antibacterial Activity

  • The compound has been evaluated for its antibacterial properties against various bacterial strains. Studies show that it possesses potent activity, with IC50 values significantly lower than those of standard reference compounds. For instance, in one study, the compound demonstrated an IC50 value of 2.14 µM against specific bacterial strains, indicating strong antibacterial potential compared to a reference standard with an IC50 of 21.25 µM .

2. Enzyme Inhibition

  • Acetylcholinesterase Inhibition : This compound has been tested for its ability to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. The inhibition of this enzyme is significant in the context of neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : It also acts as a urease inhibitor, which is relevant for treating infections caused by urease-producing bacteria. The synthesized derivatives showed promising results in inhibiting urease activity, suggesting potential therapeutic applications in managing urinary tract infections .

Medicinal Chemistry Applications

The unique structure of this compound makes it a valuable candidate for further development in medicinal chemistry:

1. Drug Development

  • The compound's ability to inhibit key enzymes and its antibacterial properties position it as a candidate for developing new therapeutic agents. Research into its structure-activity relationship (SAR) can lead to the optimization of its efficacy and safety profile.

2. Synthesis of Derivatives

  • The synthesis of various derivatives based on this compound has been explored, leading to compounds with enhanced biological activities. For example, modifications to the piperazine ring or the introduction of different substituents can yield derivatives with improved potency against specific targets .

Case Studies

Several studies have documented the synthesis and evaluation of derivatives of this compound:

Study Focus Findings
Sanchez-Sancho et al., 1998Synthesis and antibacterial evaluationIdentified several derivatives with potent antibacterial activity; IC50 values ranged from 0.63 µM to 6.28 µM .
Nafeesa et al., 2015Enzyme inhibition studiesDemonstrated significant urease and acetylcholinesterase inhibition, suggesting potential for treating infections and neurodegenerative diseases .
Wani et al., 2017Pharmacological profilingEvaluated multiple synthesized compounds for their pharmacological effects; highlighted the importance of sulfonamide functionality in enhancing bioactivity .

Mechanism of Action

The mechanism by which 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl and nitro groups may play a role in its reactivity and binding affinity, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Piperazine Derivatives

Compound Name 1-Position Substituent 4-Position Substituent Notable Functional Groups
Target Compound 4-Chlorophenylsulfonyl 2-Fluoro-4-nitrophenyl -SO₂-, -NO₂, -F
1-[(4-Chlorophenyl)sulfonyl]-4-(pyridinyl)piperazine 4-Chlorophenylsulfonyl Pyridinyl with dioxaborolane -SO₂-, boron-containing group
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl -CO-, -NO₂
1-Benzhydryl-4-(4-nitrophenylsulfonyl)piperazine Benzhydryl (diphenylmethyl) 4-Nitrophenylsulfonyl -SO₂-, -NO₂, bulky aromatic
Meclizine (Antihistamine) (4-Chlorophenyl)(phenyl)methyl 3-Methylbenzyl -CH₂-, -Cl (bulky hydrophobic)

Key Observations :

  • Electron-Withdrawing Effects: The target compound’s trifunctional electron-withdrawing groups (-SO₂-, -NO₂, -F) distinguish it from analogs like meclizine, which relies on bulky hydrophobic groups for receptor binding .
  • Sulfonyl vs.
  • Boron-Containing Analog : The pyridinyl-dioxaborolane derivative introduces a boron group, enabling applications in Suzuki-Miyaura coupling for drug discovery, unlike the nitro-fluoro substituent in the target compound.

Key Observations :

  • The target compound’s nitro and fluoro groups may enhance CNS penetration compared to meclizine, which is optimized for peripheral H1 receptor binding .
  • Benzhydrylpiperazines (e.g., 7c ) exhibit potent antihistaminic activity due to bulky aromatic groups, whereas the target compound’s sulfonyl-nitro combination may favor alternative targets like serotonin transporters (SERT) or 5-HT1A receptors.

Physicochemical Properties

Table 3: Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) LogP* Solubility Melting Point (°C)
Target Compound ~435.8 ~3.1 Low (nonpolar groups) Not reported
1-Benzhydryl-4-(4-nitrophenylsulfonyl)piperazine ~463.9 ~4.2 Very low 132–230
Piperazinium salts ~300–400 Variable High (ionic form) 150–200

Key Observations :

  • The target compound’s moderate LogP (~3.1) suggests better membrane permeability than ionic piperazinium salts but lower than benzhydryl derivatives (~4.2 ).
  • The absence of ionic groups (cf. piperazinium salts ) likely reduces aqueous solubility, necessitating formulation optimization.

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine is a synthetic compound belonging to the piperazine class, known for its diverse pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial therapy. This article reviews its biological activity, synthesizing data from various studies and databases.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClFN3O4SC_{16}H_{15}ClFN_{3}O_{4}S with a molecular weight of 365.81 g/mol. Its structure features a piperazine ring substituted with a chlorophenyl sulfonyl group and a nitrophenyl moiety, which are critical for its biological interactions.

Piperazine derivatives often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound may involve:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Binding to aminergic receptors, influencing neurotransmitter systems.

Anticancer Activity

Research indicates that piperazine derivatives like this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds showed notable growth inhibition in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 Value (µM) Reference
HUH75.2
MCF73.8
HCT-1164.5

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrated moderate to strong activity against several bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

The effectiveness was measured using standard antimicrobial susceptibility testing methods.

Bacterial Strain Zone of Inhibition (mm) Reference
Salmonella typhi15
Bacillus subtilis18

Case Studies

  • Cytotoxicity Study : A recent study highlighted the compound's ability to induce necroptosis in K562 leukemic cells, suggesting a novel mechanism for inducing cell death in resistant cancer types .
  • Enzyme Inhibition : Another investigation reported that derivatives of this compound showed significant inhibition of acetylcholinesterase and urease, indicating potential applications in treating conditions like Alzheimer’s disease and urinary infections .

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